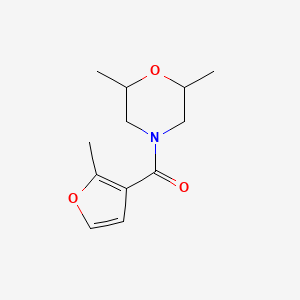![molecular formula C24H30N4O B5024322 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolones are a class of organic compounds with a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . They are known for their diverse pharmacological activities and are used in the synthesis of various drugs .
Molecular Structure Analysis
The molecular structure of pyrazolones consists of a 5-membered ring with various substituents. The exact structure of the given compound would depend on the positions and nature of these substituents .Chemical Reactions Analysis
Pyrazolones can undergo various chemical reactions, including condensation, substitution, and oxidation reactions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolones can vary widely depending on their exact structure and substituents. They are generally crystalline solids and are either insoluble or slightly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-18-10-11-19(2)23(16-18)27-14-12-26(13-15-27)17-22-20(3)25(4)28(24(22)29)21-8-6-5-7-9-21/h5-11,16H,12-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHJFLOMKWLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024241.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)


![3-[4-(4-acetyl-2-fluoro-5-methylphenyl)-1-piperazinyl]propanenitrile](/img/structure/B5024289.png)
![diethyl {[(5-chloro-2-methoxyphenyl)amino]methylene}malonate](/img/structure/B5024298.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![5-isopropyl-3-{1-[3-(4-methoxyphenyl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5024310.png)

![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)
![N-[3-(aminocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5024333.png)

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)